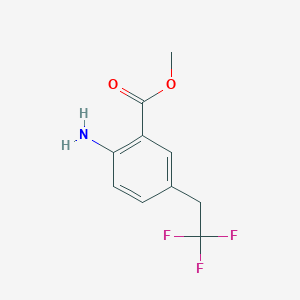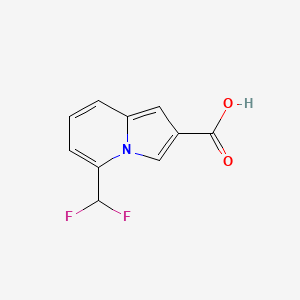
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a quinoline core, with amino and methoxy functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- typically involves a multi-step process. One common synthetic route includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction conditions often require specific solvents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The amino and methoxy groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in its potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- can be compared with other similar compounds such as:
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: This compound shares a similar quinoline core but differs in its functional groups, leading to different chemical properties and applications.
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-ylamine: Known for its potential use in treating cognitive disorders, this compound has a more saturated structure compared to 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy-.
The uniqueness of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
53970-67-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2O/c1-16-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15) |
InChI Key |
JBZLIWVDIDZFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCC3=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
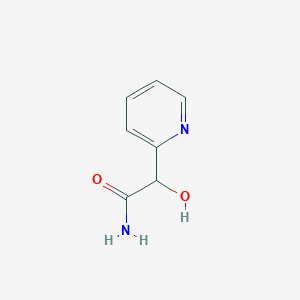
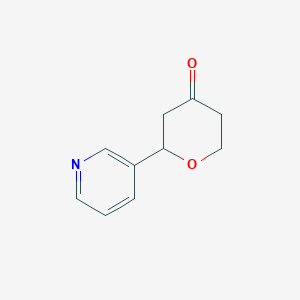
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
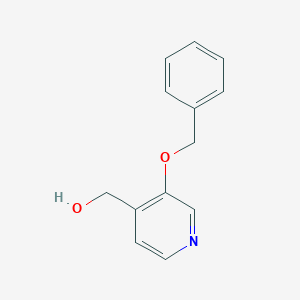
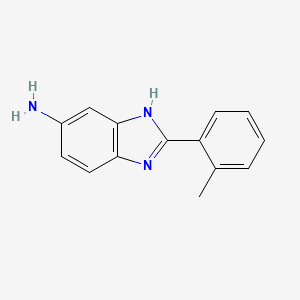
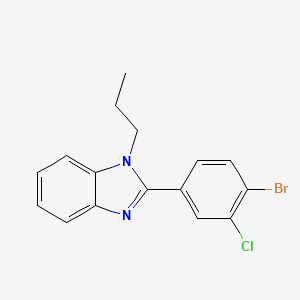
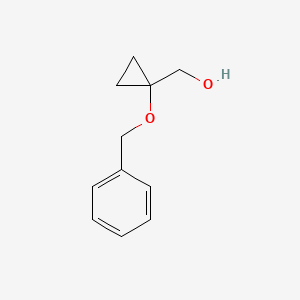
![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)

![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)

